molecular formula C18H23NO4 B055595 1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester CAS No. 114720-21-7

1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester

Cat. No. B055595
M. Wt: 317.4 g/mol
InChI Key: LUHKABLAXAOWFT-UHFFFAOYSA-N
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Description

This compound is derived from Etodolac , which is an anti-inflammatory agent . The active (+) enantiomer of Etodolac has been assigned an S absolute configuration .


Synthesis Analysis

The syntheses of five metabolites of the anti-inflammatory drug etodolac are described, including 6-hydroxyetodolac, N-methyletodolac, 4-ureidoetodolac, 8-(1’-hydroxy)etodolac, and 4-oxoetodolac .


Molecular Structure Analysis

The conformation of etodolac has been determined by a crystallographic analysis . The molecular formula is C17H21NO4, with an average mass of 303.353 Da and a monoisotopic mass of 303.147064 Da .


Chemical Reactions Analysis

The syntheses of five metabolites of the anti-inflammatory drug etodolac are described . These syntheses were used to confirm the identities of the metabolites .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H21NO4, with an average mass of 303.353 Da and a monoisotopic mass of 303.147064 Da .

Future Directions

The compound is an intermediate in the synthesis of Etodolac related compounds . This suggests potential applications in the development of new anti-inflammatory drugs.

properties

IUPAC Name

methyl 2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-4-11-8-12(20)9-14-13-6-7-23-18(5-2,10-15(21)22-3)17(13)19-16(11)14/h8-9,19-20H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHKABLAXAOWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester

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